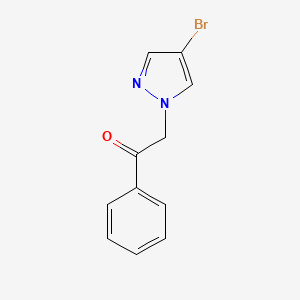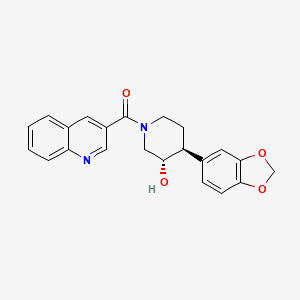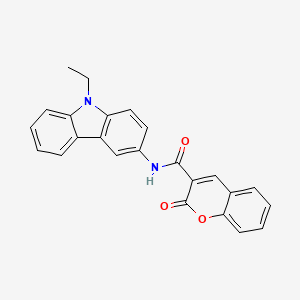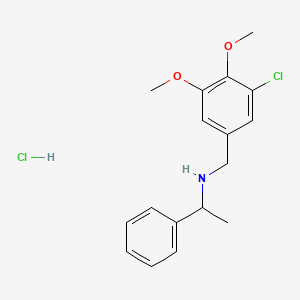
2-(4-bromo-1H-pyrazol-1-yl)-1-phenylethanone
説明
2-(4-bromo-1H-pyrazol-1-yl)-1-phenylethanone, also known as 4-Bromo-1-Phenyl-2-Pyrazolin-5-One (BPPO), is a chemical compound that has gained significant attention in scientific research due to its wide range of applications. BPPO belongs to the class of pyrazolone derivatives and has been utilized in various fields, including analytical chemistry, medicinal chemistry, and materials science. In
科学的研究の応用
BPPO has been widely used in scientific research due to its unique properties. It has been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt, in analytical chemistry. In medicinal chemistry, BPPO has been utilized as a starting material for the synthesis of various biologically active compounds, including antitumor and anti-inflammatory agents. BPPO has also been used in materials science as a building block for the synthesis of novel polymers and materials.
作用機序
The mechanism of action of BPPO is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can be detected by various analytical techniques. BPPO has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a useful reagent for the determination of metal ions in complex matrices.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BPPO. However, it has been reported to exhibit low toxicity towards mammalian cells, making it a potentially safe reagent for use in biological systems.
実験室実験の利点と制限
BPPO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It exhibits high selectivity and sensitivity towards certain metal ions, making it a useful reagent for the determination of metal ions in complex matrices. However, the limitations of BPPO include its limited solubility in water and some organic solvents, which can affect its performance in certain applications.
将来の方向性
There are several future directions for the use of BPPO in scientific research. One potential application is in the development of novel metal ion sensors for environmental and biomedical monitoring. BPPO can also be used as a building block for the synthesis of novel materials and polymers with unique properties. Additionally, further research is needed to explore the potential biological and medicinal applications of BPPO and its derivatives.
Conclusion
In conclusion, BPPO is a versatile compound that has gained significant attention in scientific research due to its wide range of applications. Its unique properties, such as high selectivity and sensitivity towards certain metal ions, make it a useful reagent for the determination of metal ions in complex matrices. The synthesis of BPPO is relatively straightforward, and it exhibits low toxicity towards mammalian cells, making it a potentially safe reagent for use in biological systems. Further research is needed to explore the potential applications of BPPO in various fields, including environmental monitoring, medicinal chemistry, and materials science.
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-14(7-10)8-11(15)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAYHFRPDNWUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4232580.png)
![N-ethyl-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4232587.png)
![N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
![3-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B4232599.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232605.png)
![N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4232618.png)
![2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4232634.png)
![4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4232637.png)
![N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide](/img/structure/B4232641.png)
![2-(benzylthio)-5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B4232664.png)


![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)
